N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-12(21-13-7-4-3-5-8-13)16(18)17-11-15(19-2)14-9-6-10-20-14/h3-10,12,15H,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAZBEXGWLANQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=CO1)OC)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenoxypropanamide typically involves the reaction of 2-phenoxypropanoic acid with 2-(furan-2-yl)-2-methoxyethylamine. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenoxypropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and polymers with specific properties
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The furan ring and phenoxypropanamide moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Molecular Comparison
Functional Group Analysis
Furan Derivatives: The target compound shares a furan-2-yl group with N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide and furan-3-carboxamide derivatives . However, the position of substitution (furan-2-yl vs.
Phenoxypropanamide Core: The phenoxypropanamide moiety is shared with 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide , but the latter incorporates a rigid bicyclic structure, which may enhance binding specificity in biological systems.
Methoxyethyl vs. Propargylamide Side Chains: The methoxyethyl group in the target compound contrasts with the propargylamide (-C≡CH) side chain in 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(prop-2-yn-1-yl)propanamide . Propargyl groups are often used in click chemistry, suggesting divergent synthetic utility.
Physicochemical Properties
- Water Solubility : While data for the target compound are unavailable, the structurally related N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide has a solubility of 21.4 µg/mL at pH 7.4 , suggesting moderate hydrophilicity.
- Stability : Methoxy groups (as in the target compound) generally enhance metabolic stability compared to ester or propargyl groups .
Biological Activity
N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenoxypropanamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structural features, including a furan ring and a phenoxy group. Its molecular formula is , with a molecular weight of approximately 245.30 g/mol. The structural diversity of this compound allows it to interact with various biological targets, enhancing its bioactivity compared to other furan-containing compounds.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:
- Tyrosinase Inhibition : The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme crucial in melanin production. Studies have shown that certain derivatives of furan can act as potent tyrosinase inhibitors, which may have implications in skin pigmentation disorders and cosmetic applications.
- Antimicrobial Properties : Related compounds have demonstrated antimicrobial activity, suggesting that this compound may possess similar properties. The presence of the furan ring is often associated with enhanced antimicrobial effects due to its ability to interact with microbial membranes.
- Anti-inflammatory Effects : Some studies indicate that furan derivatives can exhibit anti-inflammatory properties, potentially making this compound beneficial in treating inflammatory conditions.
Case Studies and Experimental Results
A series of experimental studies evaluated the biological activity of this compound:
- Tyrosinase Inhibition Assays : In vitro assays revealed that the compound demonstrated significant inhibitory activity against mushroom tyrosinase, with IC50 values indicating high potency (e.g., 0.0433 µM for monophenolase activity) when compared to standard inhibitors.
- Antimicrobial Testing : Preliminary antimicrobial assays showed that derivatives similar to this compound exhibited effective inhibition against various bacterial strains, suggesting potential therapeutic applications in treating infections.
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-N-(furan-3-carbonyl)benzamide | Furan ring, amide group | Antimicrobial |
| N-(Furan-3-carbonyl)aniline | Furan ring, aromatic amine | Anticancer |
| 3-(Furan-2-carboxamido)phenol | Furan ring, carboxamide | Anti-inflammatory |
Q & A
Q. What are the recommended synthetic routes for N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenoxypropanamide, and how can reaction efficiency be optimized?
The synthesis of this compound typically involves multi-step reactions, starting with the preparation of key intermediates such as the furan-2-yl-methoxyethylamine moiety and phenoxypropanoyl chloride. A plausible route includes:
Amide coupling : React 2-phenoxypropanoyl chloride with 2-(furan-2-yl)-2-methoxyethylamine under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine).
Purification : Use column chromatography or recrystallization to isolate the product.
Optimization strategies :
Q. How can the structural integrity of this compound be verified post-synthesis?
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the presence of characteristic signals (e.g., furan protons at δ 6.2–7.4 ppm, methoxy group at δ ~3.3 ppm, and amide carbonyl at δ ~170 ppm).
- Mass spectrometry (MS) : Validate molecular weight (289.33 g/mol) via ESI-MS or MALDI-TOF.
- FT-IR : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Initial screening should focus on:
- Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or cytochrome P450, given structural similarities to anti-inflammatory and bioactive furan derivatives.
- Cytotoxicity studies : Use cell lines (e.g., HeLa or MCF-7) with MTT assays to assess viability.
- Receptor binding assays : Screen for affinity to G-protein-coupled receptors (GPCRs) using radioligand displacement .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
Contradictions may arise from variations in cell permeability, metabolic stability, or assay conditions. Methodological approaches include:
- Metabolic profiling : Use LC-MS to identify degradation products or active metabolites in different models (e.g., liver microsomes vs. cell cultures).
- Dose-response curves : Establish EC₅₀/IC₅₀ values under standardized conditions (pH, serum concentration).
- Comparative studies : Replicate assays in isogenic cell lines or alternate species (e.g., zebrafish vs. murine models) to isolate confounding factors .
Q. What strategies are effective for improving the compound’s solubility and bioavailability in preclinical studies?
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
- Molecular docking : Use software like AutoDock Vina to predict binding poses to target proteins (e.g., COX-2 or kinase domains).
- QSAR analysis : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on bioactivity.
- ADMET prediction : Tools like SwissADME can forecast metabolic liabilities (e.g., CYP3A4-mediated oxidation) .
Q. What experimental controls are critical when studying this compound’s mechanism of action?
- Negative controls : Use structurally related but inactive analogs (e.g., N-(2-(thiophen-2-yl)-2-methoxyethyl)-2-phenoxypropanamide) to rule off-target effects.
- Knockdown/knockout models : CRISPR-Cas9-edited cells lacking the putative target protein.
- Pharmacological inhibitors : Co-treat with known pathway inhibitors (e.g., LY294002 for PI3K/Akt) to validate signaling involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
